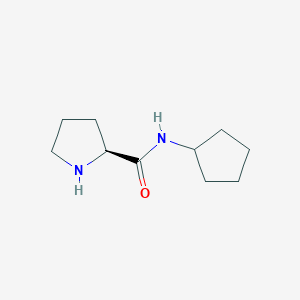

(2S)-N-cyclopentylpyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-N-cyclopentylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-6-3-7-11-9)12-8-4-1-2-5-8/h8-9,11H,1-7H2,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVQYUFCITWYMX-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)[C@@H]2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-cyclopentylpyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via an alkylation reaction using cyclopentyl halides or cyclopentyl Grignard reagents.

Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production methods for (2S)-N-cyclopentylpyrrolidine-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-cyclopentylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl group or the pyrrolidine ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Pharmaceutical Development

(2S)-N-cyclopentylpyrrolidine-2-carboxamide is primarily studied for its pharmacological properties. It has shown promise as a lysine mimetic, which may offer therapeutic benefits in treating conditions such as neurological disorders and metabolic diseases. The compound's ability to mimic lysine could be leveraged in drug design to enhance bioavailability and efficacy against specific targets in the body.

Medicinal Chemistry

The compound is being explored for its potential as an active pharmaceutical ingredient (API). Research indicates that it may possess significant biological activity, including antimicrobial and anticancer properties. Its synthesis can be tailored to produce derivatives with enhanced pharmacological profiles, making it a valuable candidate for further development.

Biochemical Studies

(2S)-N-cyclopentylpyrrolidine-2-carboxamide is utilized in biochemical assays to investigate enzyme interactions and receptor binding affinities. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Organic Synthesis

This compound serves as an important building block in organic synthesis, facilitating the development of more complex molecules. Its structural features allow for various modifications, enabling chemists to explore new derivatives that may exhibit improved biological activities.

Industrial Applications

In addition to its research applications, (2S)-N-cyclopentylpyrrolidine-2-carboxamide is being investigated for its use in specialty chemicals and materials. Its unique properties may contribute to the development of innovative products across different industries.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate to form oxidized derivatives.

- Reduction : Employing reducing agents such as lithium aluminum hydride to yield reduced derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the cyclopentyl group or pyrrolidine ring.

Antimicrobial Activity

Research has indicated that (2S)-N-cyclopentylpyrrolidine-2-carboxamide exhibits antimicrobial properties against various strains. Studies suggest that structural modifications can enhance these effects, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

The compound's anticancer activity has been evaluated through in vitro assays against different cancer cell lines. For instance, cell viability tests demonstrated varying degrees of cytotoxicity among derivatives, indicating that structural variations significantly impact efficacy.

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

This data suggests that modifications to the core structure could lead to enhanced anticancer activity.

Antimicrobial Efficacy

A study on pyrrole-2-carboxamides indicated that structural modifications could lead to improved anti-tuberculosis activity, emphasizing the importance of substituents on the pyrrole ring for optimizing biological effects.

Anticancer Potential

Research on carbamothioyl-furan-2-carboxamide derivatives showed varying degrees of cytotoxicity against cancer cell lines, highlighting how functional groups attached to the core structure influence anticancer efficacy.

Mechanism of Action

The mechanism of action of (2S)-N-cyclopentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Biological Activity

(2S)-N-cyclopentylpyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound (2S)-N-cyclopentylpyrrolidine-2-carboxamide features a pyrrolidine ring substituted with a cyclopentyl group and a carboxamide functional group. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various carboxamide derivatives, including (2S)-N-cyclopentylpyrrolidine-2-carboxamide. The compound has shown promising results against several microbial strains.

In Vitro Antimicrobial Testing

A study reported that various carboxamide derivatives exhibited significant antifungal activity. The results indicated that (2S)-N-cyclopentylpyrrolidine-2-carboxamide could be effective against multiple fungal strains, although specific data for this compound alone were not detailed. The overall findings suggest that modifications in the carboxamide structure can enhance antimicrobial properties .

Anticancer Activity

The anticancer potential of (2S)-N-cyclopentylpyrrolidine-2-carboxamide has also been explored through various in vitro assays.

Cell Viability Assays

In a study assessing the anticancer activity of synthesized derivatives, compounds similar to (2S)-N-cyclopentylpyrrolidine-2-carboxamide were evaluated against different cancer cell lines, including HepG2 and MCF-7. The following table summarizes the cell viability percentages observed for various derivatives:

| Compound | Cell Line | % Cell Viability |

|---|---|---|

| 4d | HepG2 | 33.29 |

| 4a | HepG2 | 35.01 |

| 4b | HepG2 | 37.31 |

| 4c | HepG2 | 39.22 |

| Doxorubicin | HepG2 | 0.62 |

The compound 4d exhibited the highest anticancer activity among the tested derivatives, suggesting that structural variations can significantly impact efficacy .

The mechanism by which (2S)-N-cyclopentylpyrrolidine-2-carboxamide exerts its biological effects may involve interactions at the molecular level with specific targets in microbial and cancer cells.

Molecular Interactions

Molecular docking studies have indicated that carboxamide derivatives can interact with key amino acid residues in target proteins, influencing their activity. For instance, hydrogen bonding and hydrophobic interactions play crucial roles in binding affinity and subsequent biological activity .

Case Studies

- Antimicrobial Efficacy : A study focusing on pyrrole-2-carboxamides demonstrated that structural modifications could lead to enhanced anti-TB activity, highlighting the importance of substituents on the pyrrole ring for optimizing biological effects .

- Anticancer Potential : Research on carbamothioyl-furan-2-carboxamide derivatives showed varying degrees of cytotoxicity against cancer cell lines, emphasizing the influence of functional groups attached to the core structure on anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-N-cyclopentylpyrrolidine-2-carboxamide, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound can be synthesized via coupling reactions between pyrrolidine-2-carboxylic acid derivatives and cyclopentylamine. Key steps include activating the carboxylic acid using coupling agents (e.g., HATU, EDCI) and optimizing reaction temperature (40–60°C) to minimize racemization. Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>98%) . Yield optimization may involve solvent selection (e.g., DMF or dichloromethane) and catalyst screening (e.g., DMAP).

Q. Which analytical techniques are critical for confirming the enantiomeric purity and structural integrity of (2S)-N-cyclopentylpyrrolidine-2-carboxamide?

- Methodology :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase to confirm enantiomeric excess (>99%) .

- NMR Spectroscopy : and NMR (500 MHz, DMSO-d6) verify stereochemistry and carboxamide bond formation. Key signals include δ 4.3 ppm (pyrrolidine C2-H) and δ 1.6 ppm (cyclopentyl CH) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 223.1685 [M+H]) confirms molecular weight and absence of byproducts .

Q. What safety precautions should be observed during laboratory handling of (2S)-N-cyclopentylpyrrolidine-2-carboxamide?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in sealed containers at 2–8°C, away from oxidizers and moisture .

- Dispose of waste via certified hazardous waste contractors, adhering to local regulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of N-cyclopentyl substitution on the biological activity of pyrrolidine-2-carboxamide derivatives?

- Methodology :

- Synthesize analogs with varying N-substituents (e.g., cyclohexyl, isopropyl) and test binding affinity to target receptors (e.g., AT or enzyme active sites) via radioligand assays.

- Compare IC values and ligand efficiency metrics. For example, replacing cyclopentyl with a bulkier group may reduce solubility but improve target engagement .

- Computational docking (e.g., AutoDock Vina) predicts binding modes and steric clashes .

Q. What strategies are effective in resolving contradictions between in silico predictions and experimental binding data for (2S)-N-cyclopentylpyrrolidine-2-carboxamide analogs?

- Methodology :

- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational flexibility in solution.

- Validate with X-ray crystallography or cryo-EM to resolve discrepancies in binding pocket interactions .

- Adjust force field parameters to account for solvent effects or protonation states .

Q. What methodological approaches are employed to investigate the metabolic stability of (2S)-N-cyclopentylpyrrolidine-2-carboxamide in preclinical models?

- Methodology :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Monitor CYP450-mediated oxidation (e.g., CYP3A4).

- Metabolite identification : Use high-resolution MS/MS to detect hydroxylated or N-dealkylated products.

- Pharmacokinetics : Measure plasma half-life (t) and clearance rates in rodent models after oral/IV administration .

Q. How does the introduction of fluorinated groups at specific positions influence the physicochemical properties and target engagement of (2S)-N-cyclopentylpyrrolidine-2-carboxamide derivatives?

- Methodology :

- Synthesize fluorinated analogs (e.g., trifluoromethyl at pyrrolidine C3) and measure logP (octanol/water partition) for lipophilicity.

- Assess metabolic stability via microsomal assays; fluorine often reduces oxidative metabolism.

- Use NMR to track fluorinated metabolites. Fluorination at C3 may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.